molecular formula C8H7F3N2OS B107697 1-(4-(Trifluoromethoxy)phenyl)thiourea CAS No. 142229-74-1

1-(4-(Trifluoromethoxy)phenyl)thiourea

Cat. No.: B107697
CAS No.: 142229-74-1
M. Wt: 236.22 g/mol
InChI Key: UCOXNOVULREFCO-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)thiourea (CAS: 142229-74-1) is a fluorinated thiourea derivative with the molecular formula C₈H₇F₃N₂OS and a molecular weight of 236.21 g/mol . Key physicochemical properties include:

  • Melting Point: 138–140°C
  • Density: 1.495 g/cm³
  • Hazard Profile: Classified as toxic if swallowed (H301), requiring precautions such as sealed storage in dry, dark conditions .

The trifluoromethoxy (-OCF₃) substituent confers enhanced lipophilicity and electron-withdrawing character, making the compound valuable in pharmaceutical intermediates and agrochemical research . Its structure enables participation in hydrogen bonding via the thiourea moiety (-NH-CS-NH-), which is critical for interactions in biological systems or material science applications .

Preparation Methods

Synthetic Routes

Method A: Reaction of 4-(Trifluoromethoxy)aniline with Ammonium Thiocyanate under Acidic Conditions

This single-step method involves the condensation of 4-(trifluoromethoxy)aniline with ammonium thiocyanate (NH₄SCN) in the presence of hydrochloric acid (HCl). The reaction proceeds via electrophilic substitution, where the amine group attacks the thiocyanate ion (SCN⁻), forming the thiourea backbone .

Reaction Scheme :

Ar-NH2+NH4SCN+HClAr-NH-CS-NH2+NH4Cl+H2O\text{Ar-NH}2 + \text{NH}4\text{SCN} + \text{HCl} \rightarrow \text{Ar-NH-CS-NH}2 + \text{NH}4\text{Cl} + \text{H}_2\text{O}

(Ar = 4-(trifluoromethoxy)phenyl)

Procedure :

  • Molar Ratios : A 1:1.2 molar ratio of 4-(trifluoromethoxy)aniline to NH₄SCN ensures complete conversion.

  • Acid Concentration : 6 M HCl optimizes protonation of the amine while minimizing side reactions.

  • Temperature : Reflux at 80–90°C for 4–6 hours achieves yields of 70–75% .

Key Observations :

  • Excess NH₄SCN improves yield but complicates purification.

  • Lower temperatures (<60°C) result in incomplete reaction, while higher temperatures (>100°C) promote decomposition.

Method B: Two-Step Synthesis via 4-(Trifluoromethoxy)phenyl Isothiocyanate Intermediate

This method involves synthesizing 4-(trifluoromethoxy)phenyl isothiocyanate (Ar-NCS) as an intermediate, followed by its reaction with ammonia (NH₃) .

Step 1: Synthesis of 4-(Trifluoromethoxy)phenyl Isothiocyanate

Ar-NH2+CSCl2Ar-NCS+2HCl\text{Ar-NH}2 + \text{CSCl}2 \rightarrow \text{Ar-NCS} + 2\text{HCl}

(Thiophosgene (CSCl₂) as the thiocarbonyl source)

Conditions :

  • Solvent : Dichloromethane (DCM) at 0–5°C to control exothermicity.

  • Yield : 85–90% after distillation under reduced pressure .

Step 2: Reaction with Ammonia

Ar-NCS+NH3Ar-NH-CS-NH2\text{Ar-NCS} + \text{NH}3 \rightarrow \text{Ar-NH-CS-NH}2

Procedure :

  • Gaseous NH₃ is bubbled into a DCM solution of Ar-NCS at 25°C.

  • Yield: 80–85% after recrystallization from ethanol .

Advantages :

  • High purity (>98% by HPLC) due to intermediate isolation.

  • Scalable for industrial production.

Optimization of Reaction Conditions

Solvent Selection

  • Method A : Aqueous HCl medium favors protonation but limits solubility. Ethanol/water mixtures (3:1) improve reactant dispersion, increasing yield to 78% .

  • Method B : Non-polar solvents (e.g., DCM) prevent side reactions during isothiocyanate synthesis.

Catalytic Additives

  • Triethylamine (TEA) : Used in Method B to neutralize HCl, accelerating isothiocyanate formation .

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances NH₄SCN reactivity in Method A, reducing reaction time by 30% .

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields crystals with 99% purity .

  • Column Chromatography : Silica gel (petroleum ether/ethyl acetate, 8:2) removes unreacted aniline and byproducts .

Spectroscopic Validation

  • FTIR :

    • N–H stretches at 3288 cm⁻¹ (asymmetric) and 3150 cm⁻¹ (symmetric).

    • C=S vibration at 1294 cm⁻¹ .

  • ¹H NMR :

    • Aromatic protons at δ 7.2–7.8 ppm (doublets, J = 8.5 Hz).

    • NH₂ protons as broad singlets at δ 9.2–9.5 ppm .

Comparative Analysis of Synthetic Methods

ParameterMethod AMethod B
Yield 70–75%80–85%
Purity 95–98%98–99%
Scalability ModerateHigh
Cost Low (NH₄SCN)High (CSCl₂)
Safety Mild hazards (HCl)Severe (CSCl₂ toxicity)

Key Trade-offs :

  • Method A is cost-effective but requires rigorous purification.

  • Method B offers higher purity but involves hazardous reagents.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Method A Adaptation : Microreactors with residence times of 10–15 minutes achieve 85% yield at 100°C, reducing energy consumption by 40% compared to batch processes .

Waste Management

  • CSCl₂ Neutralization : Alkaline hydrolysis (NaOH) converts residual thiophosgene to non-toxic Na₂SO₃ and CO₂ .

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Biological Activity

1-(4-(Trifluoromethoxy)phenyl)thiourea, also known as TFPTU, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of TFPTU, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H7F3N2OS
  • CAS Number : 142229-74-1
  • Molecular Weight : 224.21 g/mol

The trifluoromethoxy group is significant for enhancing the compound's biological activity and solubility.

Cytotoxic Activity

Research indicates that TFPTU exhibits notable cytotoxic effects against various cancer cell lines. A study investigating a series of thiourea derivatives, including TFPTU, reported that it demonstrated significant inhibitory effects on human colon cancer (SW480 and SW620) and prostate cancer (PC3) cell lines. The compound's IC50 values ranged from 5.8 to 9.0 µM, indicating strong potency compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of TFPTU Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
SW4805.8 ± 0.762.7
SW6207.6 ± 1.753.5
PC36.9 ± 1.641.3
K-56213.7 ± 7.046.0

The mechanisms underlying the cytotoxic activity of TFPTU involve multiple pathways:

  • Induction of Apoptosis : TFPTU has been shown to induce apoptosis in cancer cells, with studies reporting late apoptosis rates exceeding 95% in certain cell lines . The compound activates pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors.
  • Inhibition of Interleukin-6 (IL-6) : TFPTU significantly reduces IL-6 secretion in treated cells, which is crucial as IL-6 is often implicated in tumor progression and inflammation . This reduction contributes to its overall anticancer efficacy.
  • Cell Viability Reduction : The trypan blue exclusion assay demonstrated that TFPTU substantially decreases the number of viable cancer cells after treatment, indicating effective growth inhibition .

Case Studies and Research Findings

A comprehensive study published in Pharmaceuticals highlighted the cytotoxic effects of TFPTU derivatives on various cancer cell lines, emphasizing their potential as selective antitumor agents . The study found that:

  • TFPTU exhibited higher selectivity towards tumor cells compared to normal cells , suggesting a favorable therapeutic index.
  • Combination therapies involving TFPTU with other chemotherapeutic agents may enhance efficacy and reduce side effects.

Q & A

Basic Questions

Q. What are the standard synthetic routes and characterization methods for 1-(4-(Trifluoromethoxy)phenyl)thiourea?

A common synthesis involves reacting 4-(trifluoromethoxy)phenyl isothiocyanate with ammonia under reflux in acetone, followed by acid precipitation and recrystallization (yield ~78%) . Characterization typically includes:

  • Elemental analysis (C, H, N, S content) to confirm purity.
  • Spectroscopy : FTIR for C=S (~1294 cm⁻¹) and N-H (~3288 cm⁻¹) stretching , and ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • X-ray crystallography to resolve torsion angles (e.g., C2–C1–N1–C7 = 44.6°) and intermolecular hydrogen bonding patterns (N–H···S/F) .

Q. Which spectroscopic and crystallographic techniques are critical for analyzing thiourea derivatives?

  • FTIR : Identifies thiourea-specific vibrations (C=S at 1200–1300 cm⁻¹, N–H at 1500–1600 cm⁻¹) .
  • NMR : ¹H NMR detects aromatic protons and NH groups, while ¹³C NMR confirms thiocarbonyl (C=S) at ~180 ppm .
  • Single-crystal XRD : Resolves molecular geometry, hydrogen bonding networks (e.g., 2D sheets via N–H···S interactions ), and torsional angles critical for reactivity .
  • UV-Vis : Monitors electronic transitions (e.g., λmax ~257 nm for conjugated systems) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular dynamics (MD) enhance the study of this compound?

  • Density Functional Theory (DFT) : Predicts electronic properties (HOMO-LUMO gaps), vibrational spectra, and electrostatic potential surfaces to explain reactivity . For example, DFT can model intramolecular hydrogen bonds or Fermi resonance effects in fluorinated thioureas .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., protein-ligand binding) or solvent effects on stability .
  • Docking Studies : Evaluates binding affinity to enzymes (e.g., influenza neuraminidase ) or DNA .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated thioureas?

  • Dose-Response Analysis : Systematically test concentrations to identify optimal efficacy ranges (e.g., antitumor activity vs. cytotoxicity) .
  • Target Validation : Use siRNA or CRISPR to confirm pathway-specific effects (e.g., Wnt/β-catenin inhibition in HeLa cells ).
  • Comparative Studies : Benchmark against structurally similar derivatives (e.g., 1-(4-fluorophenyl)thiourea ) to isolate the role of the trifluoromethoxy group.

Q. What strategies optimize the compound’s application in antitumor research?

  • Mechanistic Studies : Assess inhibition of oncogenic pathways (e.g., HMQ-T-F2’s suppression of Wnt/β-catenin signaling ).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing trifluoromethoxy with methyl or halogens) to enhance potency .
  • In Vivo Models : Evaluate pharmacokinetics and toxicity in xenograft models to validate preclinical potential .

Q. How can hydrogen bonding and crystal packing influence the compound’s reactivity?

  • XRD Analysis : Reveals intermolecular interactions (e.g., N–H···F bonds) that stabilize crystal lattices and affect solubility .
  • Thermal Studies : DSC/TGA to correlate melting points (138–140°C ) with crystalline stability.
  • Solvent Screening : Test polar vs. nonpolar solvents to optimize recrystallization and minimize polymorphism .

Q. Methodological Notes

  • Avoid Commercial Sources : Prioritize synthesis in-house or via academic collaborators to ensure purity (>95% by HPLC) .
  • Data Reproducibility : Cross-validate spectral data with computational predictions (e.g., IR frequencies via DFT ).
  • Ethical Compliance : Adhere to biosafety protocols when testing biological activity (e.g., cytotoxicity assays ).

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Physicochemical Properties

The table below compares 1-(4-(Trifluoromethoxy)phenyl)thiourea with six analogs, highlighting substituent-driven differences:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound -OCF₃ 236.21 138–140 High lipophilicity; pharma intermediates
1-(4-Chlorophenyl)-3-phenyl-2-thiourea -Cl, -Ph 262.76 Not reported Research chemical; potential bioactivity
1-(4-(Trifluoromethyl)phenyl)thiourea -CF₃ 220.21 Not reported Riluzole impurity; higher electron withdrawal
1-[4-(Dimethylamino)phenyl]-2-thiourea -N(CH₃)₂ 195.27 Not reported Electron-donating group; pharma intermediates
1-Allyl-3-(4-hydroxyphenyl)thiourea -OH, -CH₂CH=CH₂ 222.29 Not reported Enhanced solubility in polar solvents
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea -CF₃ (bis-substituted) 370.31 Not reported Increased steric bulk; materials science
1-(2,4-Dimethylphenyl)-3-methylthiourea -CH₃ (ortho, para) 194.30 Not reported Lower toxicity; agrochemical applications

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The -OCF₃ group in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in 1-(4-(trifluoromethyl)phenyl)thiourea . This difference influences reactivity in nucleophilic substitutions and hydrogen-bonding capacity.

Lipophilicity and Solubility: Fluorinated derivatives (e.g., -OCF₃, -CF₃) exhibit higher logP values (lipophilicity) than hydroxyl- or amino-substituted analogs, favoring membrane permeability but reducing aqueous solubility . The allyl group in 1-Allyl-3-(4-hydroxyphenyl)thiourea introduces steric hindrance, which may reduce crystallinity and improve solubility in organic solvents .

Steric and Steric Effects :

  • Bis-substituted analogs like 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea exhibit higher molecular weight and steric bulk, limiting their utility in small-molecule drug design but enhancing thermal stability for material applications .

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXNOVULREFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380487
Record name N-[4-(Trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142229-74-1
Record name N-[4-(Trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(4-(Trifluoromethoxy)phenyl)thiourea
1-(4-(Trifluoromethoxy)phenyl)thiourea
1-(4-(Trifluoromethoxy)phenyl)thiourea
1-(4-(Trifluoromethoxy)phenyl)thiourea
1-(4-(Trifluoromethoxy)phenyl)thiourea
1-(4-(Trifluoromethoxy)phenyl)thiourea

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